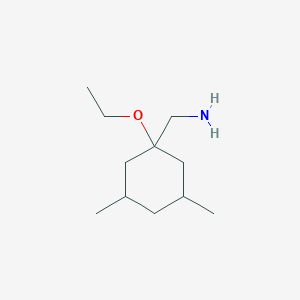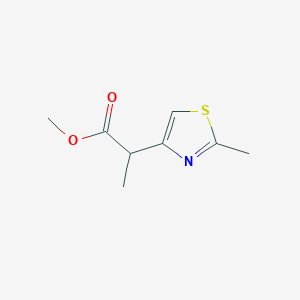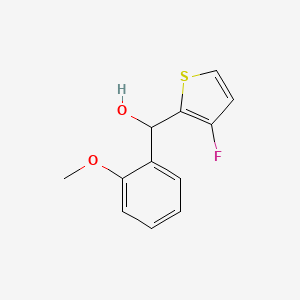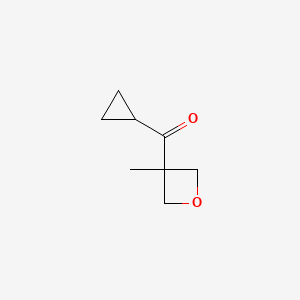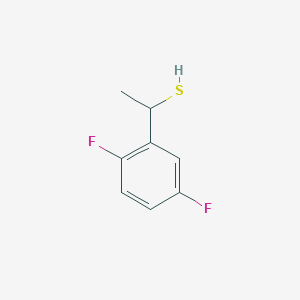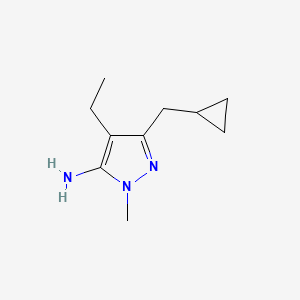
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is an organic compound characterized by a cyclopropylmethyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropylmethyl and ethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a hydrazine derivative with a 1,3-diketone can form the pyrazole ring, which is then functionalized with the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to optimize the synthesis. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the pyrazole ring.
4-ethyl-1-methyl-1H-pyrazole: Contains the pyrazole ring with ethyl and methyl substituents but lacks the cyclopropylmethyl group.
Uniqueness
3-(cyclopropylmethyl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the cyclopropylmethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds .
Eigenschaften
Molekularformel |
C10H17N3 |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
5-(cyclopropylmethyl)-4-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-3-8-9(6-7-4-5-7)12-13(2)10(8)11/h7H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
QXHCUBAFJZCLKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(N=C1CC2CC2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid](/img/structure/B13081818.png)

![3-[(3-Methylbutan-2-yl)oxy]aniline](/img/structure/B13081830.png)

